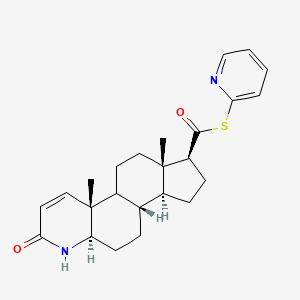
S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate: is a synthetic compound with a complex structure that includes a pyridyl group, an aza-steroid backbone, and a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate typically involves multiple steps, including oxidation, ammoniumation, dehydration, and dehydrogenation. One common starting material is 4-androstene-3,17-dione, which undergoes a series of chemical transformations to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology and Medicine: It is being investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and affect cellular processes .
Comparison with Similar Compounds
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A related compound with a similar structure but different functional groups.
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-(N-tert-butylcarboxamide): Another similar compound used in the synthesis of finasteride.
Uniqueness: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is unique due to its combination of a pyridyl group and a carbothioate functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H30N2O2S |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
S-pyridin-2-yl (1S,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbothioate |
InChI |
InChI=1S/C24H30N2O2S/c1-23-12-10-17-15(6-9-19-24(17,2)13-11-20(27)26-19)16(23)7-8-18(23)22(28)29-21-5-3-4-14-25-21/h3-5,11,13-19H,6-10,12H2,1-2H3,(H,26,27)/t15-,16-,17?,18+,19+,23-,24+/m0/s1 |
InChI Key |
FOOJBYZHQBYLFU-LOKVVRHBSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C(=O)SC4=CC=CC=N4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)SC4=CC=CC=N4)CCC5C3(C=CC(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















